1-(Aminomethyl)cyclohexanol vs. 2-Amino-1-cyclohexylethanol: Over 200-Fold Difference in PNMT Inhibitory Potency
In a direct comparative study of nonaromatic phenylethanolamine analogs, 1-(aminomethyl)cyclohexanol demonstrated an IC₅₀ of 41 µM against bovine adrenal phenylethanolamine N-methyltransferase (PNMT), whereas the structurally related comparator 2-amino-1-cyclohexylethanol (where the amine is extended by one carbon) exhibited an IC₅₀ greater than 10,000 µM, corresponding to over a 240-fold reduction in inhibitory potency [1]. This stark contrast underscores the critical importance of the geminal amino-alcohol geometry for engaging the PNMT active site. The assay utilized S-adenosyl-L-methionine as the methyl donor and measured the conversion of phenylethanolamine to N-methylphenylethanolamine under standardized conditions.
| Evidence Dimension | PNMT Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | 41 µM |
| Comparator Or Baseline | 2-Amino-1-cyclohexylethanol: >10,000 µM |
| Quantified Difference | >240-fold greater potency |
| Conditions | Bovine adrenal PNMT enzyme assay; SAM as cofactor |
Why This Matters
This >240-fold potency differential directly informs compound selection for studies targeting catecholamine biosynthesis, making 1-(aminomethyl)cyclohexanol the empirically validated choice for PNMT-focused research.
- [1] Grunewald, G. L., et al. Importance of the aromatic ring in adrenergic amines. 5. Nonaromatic analogs of phenylethanolamine as inhibitors of phenylethanolamine N-methyltransferase: role of hydrophobic and steric interactions. Journal of Medicinal Chemistry, 1980, 23(6), 614-620. View Source
